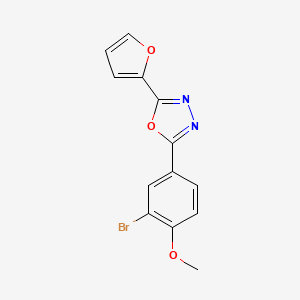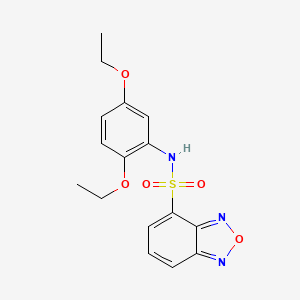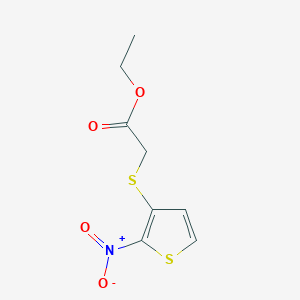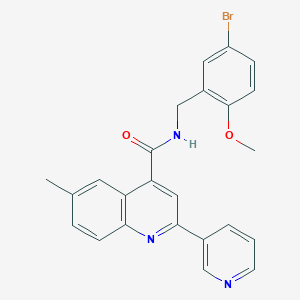![molecular formula C24H25N5O2 B7543874 2-({1-[(5-pyridin-2-yl-1H-pyrazol-3-yl)carbonyl]piperidin-4-yl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7543874.png)
2-({1-[(5-pyridin-2-yl-1H-pyrazol-3-yl)carbonyl]piperidin-4-yl}carbonyl)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({1-[(5-pyridin-2-yl-1H-pyrazol-3-yl)carbonyl]piperidin-4-yl}carbonyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(5-pyridin-2-yl-1H-pyrazol-3-yl)carbonyl]piperidin-4-yl}carbonyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, such as the pyridine, pyrazole, piperidine, and tetrahydroisoquinoline rings. These components are then linked through a series of condensation and cyclization reactions under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations would be essential to maintain consistency and efficiency. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(5-pyridin-2-yl-1H-pyrazol-3-yl)carbonyl]piperidin-4-yl}carbonyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, potentially altering the compound’s biological activity.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds, affecting the compound’s stability and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can be useful for modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
2-({1-[(5-pyridin-2-yl-1H-pyrazol-3-yl)carbonyl]piperidin-4-yl}carbonyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions due to its potential bioactivity.
Medicine: This compound is of interest for developing new therapeutic agents, particularly in the treatment of neurological disorders and cancers.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-({1-[(5-pyridin-2-yl-1H-pyrazol-3-yl)carbonyl]piperidin-4-yl}carbonyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering a cascade of biochemical events. This can lead to various therapeutic effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
5-pyridin-2-yl-1H-pyrazole: Shares the pyrazole and pyridine rings but lacks the piperidine and tetrahydroisoquinoline components.
1,2,3,4-tetrahydroisoquinoline: Contains the tetrahydroisoquinoline ring but lacks the other heterocyclic structures.
Piperidin-4-yl carbonyl derivatives: Similar in having the piperidine ring but differ in the attached functional groups.
Uniqueness
What sets 2-({1-[(5-pyridin-2-yl-1H-pyrazol-3-yl)carbonyl]piperidin-4-yl}carbonyl)-1,2,3,4-tetrahydroisoquinoline apart is its combination of multiple heterocyclic rings, which confer unique chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound for research and therapeutic applications.
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-(3-pyridin-2-yl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c30-23(29-14-8-17-5-1-2-6-19(17)16-29)18-9-12-28(13-10-18)24(31)22-15-21(26-27-22)20-7-3-4-11-25-20/h1-7,11,15,18H,8-10,12-14,16H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJYCQHMMRNMKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCC3=CC=CC=C3C2)C(=O)C4=CC(=NN4)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-fluoro-N-(4-{[(3-oxo-3,4-dihydroquinoxalin-2-yl)methyl]thio}phenyl)benzamide](/img/structure/B7543795.png)
![N-(4-{5-[(4-Bromophenyl)methyl]-1,2,4-oxadiazol-3-YL}phenyl)methanesulfonamide](/img/structure/B7543801.png)
![N-{2-[benzyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide](/img/structure/B7543812.png)
![N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B7543813.png)

![N-[3-(4-Ethylpiperazin-1-YL)propyl]-2-(pyridin-2-YL)quinoline-4-carboxamide](/img/structure/B7543823.png)
![N-(4-{5-[(2-Methylphenyl)methyl]-1,2,4-oxadiazol-3-YL}phenyl)methanesulfonamide](/img/structure/B7543838.png)
![N-[2-(2-Methylpiperidin-1-YL)ethyl]-2-(pyridin-2-YL)quinoline-4-carboxamide](/img/structure/B7543846.png)

![3-{[4-(Diethylamino)benzyl]amino}-3-thien-2-ylpropanoic acid](/img/structure/B7543860.png)


![4-Chloro-N-{1-[2-(thiophen-2-YL)acetyl]piperidin-4-YL}benzene-1-sulfonamide](/img/structure/B7543882.png)
![N-[3-(azepan-1-ylsulfonyl)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B7543890.png)
